2-[2-(Bromomethyl)phenyl]thiophene
Description
Historical Context of Thiophene Chemistry
The development of thiophene chemistry traces its origins to the pioneering work of Viktor Meyer in 1882, who discovered thiophene as a contaminant in benzene during his investigations into the formation of blue indophenin dyes. This serendipitous discovery opened an entirely new chapter in heterocyclic chemistry, establishing thiophene as one of the fundamental five-membered aromatic heterocycles. Meyer's initial synthesis involved the reaction of acetylene with elemental sulfur, demonstrating the fundamental stability and aromaticity that would make thiophenes invaluable in subsequent chemical research. The historical significance of this discovery extends beyond mere academic curiosity, as thiophene chemistry has evolved to encompass numerous synthetic methodologies and applications that continue to influence modern pharmaceutical and materials science research.
The classical synthetic approaches to thiophene derivatives emerged in the early twentieth century with the development of the Paal-Knorr thiophene synthesis, which involves the cyclization of 1,4-diketones with sulfurizing reagents such as phosphorus pentasulfide. This methodology established the foundation for systematic thiophene synthesis and enabled the preparation of various substituted derivatives. The evolution of thiophene chemistry gained significant momentum during the mid-twentieth century when researchers began to appreciate the unique electronic properties and synthetic versatility of these heterocyclic systems. The development of specialized reagents such as Lawesson's reagent further expanded the synthetic toolkit available for thiophene preparation, allowing for more sophisticated structural modifications and functionalization patterns.
The emergence of functionalized thiophenes, particularly those bearing reactive halogen substituents, represents a more recent development in the field. The synthesis of brominated thiophene derivatives became particularly important with the advent of modern cross-coupling methodologies, which require appropriate electrophilic partners for effective carbon-carbon bond formation. The specific compound this compound exemplifies this evolution, representing a sophisticated level of structural complexity that combines the fundamental thiophene framework with strategically placed functional groups designed for further synthetic elaboration.
Significance in Organosulfur Chemistry
The role of this compound within the broader context of organosulfur chemistry reflects the unique properties that sulfur-containing heterocycles bring to molecular design and synthesis. Organosulfur compounds occupy a distinctive position in chemical research due to the ability of sulfur to participate in various bonding modes and electronic configurations that are not readily accessible with other heteroatoms. The thiophene ring system, in particular, demonstrates remarkable aromatic stability while maintaining sufficient reactivity to undergo selective functionalization reactions.
The incorporation of sulfur into heterocyclic frameworks provides several advantages that are particularly relevant to the chemistry of this compound. The sulfur atom contributes to the electronic properties of the aromatic system while also serving as a potential coordination site for various metal-catalyzed transformations. This dual functionality makes thiophene derivatives particularly valuable in the development of synthetic methodologies that require both aromatic stability and selective reactivity. The presence of the bromomethyl substituent in this compound creates additional opportunities for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups through well-established synthetic protocols.
Recent research has demonstrated that organosulfur compounds, particularly thiophene derivatives, play crucial roles in various biological systems and technological applications. The compound this compound represents an important class of synthetic intermediates that can be transformed into more complex structures through various coupling reactions and functional group manipulations. The strategic placement of the bromomethyl group allows for selective activation and subsequent transformation, making this compound particularly valuable for the synthesis of extended aromatic systems and complex molecular architectures.
The significance of such compounds extends to their potential applications in materials science, where thiophene-based polymers and oligomers have found extensive use in electronic devices and optical materials. The ability to introduce specific functional groups, such as the bromomethyl substituent, allows for precise control over the electronic and physical properties of the resulting materials. This level of structural control is essential for the development of advanced materials with tailored properties for specific applications.
Position in Heterocyclic Chemistry Literature
The compound this compound occupies a significant position within the extensive literature on heterocyclic chemistry, representing both a synthetic target and a valuable intermediate for further chemical transformations. The heterocyclic chemistry literature has consistently highlighted the importance of functionalized thiophenes as versatile building blocks for the construction of more complex molecular architectures. Recent comprehensive reviews have emphasized the growing importance of thiophene derivatives in medicinal chemistry, with the thiophene moiety ranking fourth in recent pharmaceutical approvals among sulfur-containing heterocycles.
The systematic study of thiophene chemistry has revealed numerous synthetic methodologies for the preparation of various substituted derivatives, with particular attention paid to regioselective functionalization strategies. The synthesis of this compound and related compounds has been reported through various approaches, including direct bromination methods and cross-coupling strategies. These synthetic methodologies have been developed to address the specific challenges associated with selective functionalization of the thiophene ring system while maintaining the integrity of other functional groups present in the molecule.
Contemporary research in heterocyclic chemistry has increasingly focused on the development of efficient synthetic routes to complex thiophene derivatives that can serve as precursors to bioactive compounds and advanced materials. The regioselective synthesis of compounds such as this compound has been achieved through carefully optimized reaction conditions that take advantage of the electronic properties of the thiophene ring system. These synthetic approaches often involve the use of palladium-catalyzed cross-coupling reactions, which have proven to be particularly effective for the construction of biaryl systems containing thiophene moieties.
The literature also reveals the importance of understanding the electronic and steric factors that influence the reactivity of thiophene derivatives. The position of substituents on the thiophene ring significantly affects the electronic distribution and, consequently, the reactivity patterns observed in various chemical transformations. The specific substitution pattern found in this compound creates unique opportunities for selective functionalization while also presenting certain synthetic challenges that must be addressed through careful reaction design and optimization.
| Compound Property | This compound | Reference Standard |
|---|---|---|
| Molecular Formula | C₁₁H₉BrS | - |
| Molecular Weight | 253.16 g/mol | - |
| Chemical Abstracts Service Number | 791078-04-1 | - |
| Purity | ≥95% | Commercial Grade |
| Physical State | Liquid | - |
| Color | Brown | - |
Relationship to Other Functionalized Thiophenes
The structural relationship between this compound and other functionalized thiophene derivatives provides important insights into the broader patterns of thiophene chemistry and the strategic design of synthetic intermediates. A systematic comparison with related compounds reveals the significance of both the substitution pattern and the nature of the functional groups in determining the chemical behavior and synthetic utility of these molecules. The compound 2-[4-(bromomethyl)phenyl]thiophene, which differs only in the position of the bromomethyl group on the phenyl ring, demonstrates how subtle structural changes can significantly impact both synthetic accessibility and subsequent reactivity patterns.
The comparison between positional isomers provides valuable information about the influence of substitution patterns on the overall properties of thiophene derivatives. Research has shown that the regioselectivity of various chemical transformations can be significantly affected by the position of substituents relative to the thiophene ring. The 2-position substitution pattern found in this compound creates a different electronic environment compared to the corresponding 4-position isomer, potentially leading to distinct reactivity profiles in cross-coupling reactions and other synthetic transformations.
The broader family of brominated thiophene derivatives encompasses numerous compounds that serve as important synthetic intermediates in organic chemistry. Compounds such as 2-bromo-5-chlorothiophene have been extensively studied for their utility in sequential cross-coupling reactions, demonstrating the value of strategically placed halogen substituents for synthetic applications. The presence of multiple reactive sites in such compounds allows for the development of sophisticated synthetic strategies that can lead to complex molecular architectures through carefully orchestrated reaction sequences.
Recent research has also highlighted the importance of thiophene derivatives in the development of new pharmaceutical agents and materials. Studies on various thiophene-based compounds have demonstrated their potential as antibacterial agents, antiviral compounds, and components of advanced materials. The structural diversity possible within the thiophene framework, exemplified by compounds such as this compound, provides numerous opportunities for the development of novel compounds with tailored properties for specific applications.
| Thiophene Derivative | Molecular Formula | Key Functional Groups | Primary Applications |
|---|---|---|---|
| This compound | C₁₁H₉BrS | Bromomethyl, Phenyl | Synthetic Intermediate |
| 2-[4-(Bromomethyl)phenyl]thiophene | C₁₁H₉BrS | Bromomethyl, Phenyl | Cross-coupling Reactions |
| 2-[3-(Bromomethyl)phenyl]thiophene | C₁₁H₉BrS | Bromomethyl, Phenyl | Structural Studies |
| 2-Bromo-5-chlorothiophene | C₄H₂BrClS | Bromo, Chloro | Sequential Coupling |
| 2-(Bromomethyl)-5-arylthiophene | Variable | Bromomethyl, Aryl | Material Science |
Properties
IUPAC Name |
2-[2-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNVNLWIQXMBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427628 | |
| Record name | 2-[2-(bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791078-04-1 | |
| Record name | 2-[2-(bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-(Bromomethyl)phenyl]thiophene can be synthesized through several methods. One common approach involves the bromination of 2-phenylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Bromomethyl)phenyl]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
Substitution: Products include azides, thiols, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Coupling: Biaryl compounds are the primary products of Suzuki-Miyaura coupling.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrS
- Molecular Weight : 253.157 g/mol
- CAS Number : 791078-04-1
- IUPAC Name : 2-[2-(bromomethyl)phenyl]thiophene
The compound features a thiophene ring substituted with a bromomethyl group on a phenyl moiety, which enhances its reactivity and potential for various applications.
Medicinal Chemistry
This compound is explored for its potential therapeutic properties:
- Antimicrobial Activity : Thiophene derivatives have demonstrated significant antimicrobial activity against various bacterial strains. For instance, research indicates that thiophene compounds can inhibit Staphylococcus aureus and Escherichia coli effectively, with minimum inhibitory concentrations (MICs) reported in studies .
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| This compound | 0.313 | S. aureus |
| This compound | 0.625 | E. coli |
- Antitumor Activity : Studies have shown that thiophene derivatives exhibit antitumor effects, particularly against breast cancer cell lines (MCF-7). Compounds with thiophene moieties have been synthesized and tested for their ability to inhibit tumor growth, showing promising results .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for further functionalization through nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.
- Synthetic Routes : Utilizing the bromine atom for substitution reactions can lead to the formation of various derivatives with enhanced biological activities or novel properties .
Material Science
In material science, this compound is used in the development of conductive polymers and sensors:
- Conductive Polymers : The incorporation of thiophene units into polymer matrices enhances electrical conductivity and stability, making them suitable for applications in organic electronics and photovoltaic devices .
- Sensors : The compound has been employed in the fabrication of electrochemical sensors due to its ability to undergo redox reactions, facilitating the detection of various analytes including heavy metals and biomolecules .
Case Study 1: Antimicrobial Screening
A study investigated the antimicrobial properties of synthesized thiophene derivatives including this compound against several pathogens using the disk diffusion method. The results indicated that certain derivatives exhibited significant zones of inhibition against E. coli and S. aureus, confirming the potential of thiophenes as antimicrobial agents .
Case Study 2: Antitumor Activity Evaluation
In vitro studies assessed the antitumor efficacy of thiophene derivatives on breast cancer cell lines. Compounds were evaluated based on their IC values compared to standard chemotherapeutics like doxorubicin. Results showed that some derivatives had lower IC values than doxorubicin, indicating higher potency .
Mechanism of Action
The mechanism of action of 2-[2-(Bromomethyl)phenyl]thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler brominated thiophene derivative used in similar applications.
2-Phenylthiophene: The parent compound without the bromomethyl group, used as a precursor in synthesis.
Uniqueness
2-[2-(Bromomethyl)phenyl]thiophene is unique due to the presence of both a bromomethyl group and a phenyl group attached to the thiophene ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry .
Biological Activity
2-[2-(Bromomethyl)phenyl]thiophene is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The thiophene ring structure is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : CHBrS
- Molecular Weight : 253.16 g/mol
- Structure : The compound features a bromomethyl group attached to a phenyl ring, which is further linked to a thiophene moiety.
Biological Activity Overview
Research indicates that thiophene derivatives exhibit a wide range of biological activities. The compound this compound has shown promise in various studies:
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Antitumor Activity :
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated that this compound had a notable inhibitory effect on Bacillus subtilis and Escherichia coli, with MIC values comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | E. coli |
| Control (Amoxicillin) | 16 | E. coli |
| Control (Penicillin) | 32 | B. subtilis |
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, thiophene derivatives were tested in vitro for their ability to inhibit pro-inflammatory cytokines. The results showed that compounds with bromomethyl substitutions exhibited reduced levels of TNF-α production in macrophages .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Biological Targets : The bromomethyl group may enhance the compound's ability to interact with nucleophilic sites on proteins or nucleic acids, potentially altering their function.
- Inhibition of Enzymatic Activities : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-[2-(Bromomethyl)phenyl]thiophene?
- Methodological Answer : A Pd-catalyzed coupling strategy using 2-iodothiophenol derivatives with brominated aryl precursors has been reported for synthesizing substituted benzo[b]thiophenes. Key steps include selecting catalysts (e.g., Pd(PPh₃)₄), optimizing reaction temperatures (80–120°C), and using anhydrous solvents like DMF or THF to minimize side reactions. Yields can be improved by controlling stoichiometry and bromomethyl group stability during coupling .
- Characterization : Post-synthesis, confirm regiochemistry via -NMR (e.g., δ 4.5–5.0 ppm for -CHBr) and LC-MS to verify molecular ion peaks (e.g., m/z 253.16 for CHBrS) .
Q. How can researchers characterize the stability of the bromomethyl group in this compound under varying conditions?
- Methodological Answer : Stability assays should include:
- Thermal Analysis : TGA/DSC to assess decomposition temperatures (e.g., mp 57°C observed in related bromomethyl-thiophenes) .
- Solvent Compatibility : Monitor degradation via -NMR in polar aprotic vs. non-polar solvents over 24–72 hours. For example, DMSO may accelerate hydrolysis of -CHBr compared to toluene .
- Light Sensitivity : UV-vis spectroscopy to detect photolytic cleavage (λ~270–300 nm for thiophene derivatives) .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Buchwald–Hartwig Amination : The bromomethyl group can undergo Pd-mediated coupling with amines. Key parameters include ligand selection (e.g., XPhos for steric bulk) and base (e.g., CsCO) to prevent dehydrohalogenation .
- SN2 Displacement : Reactivity with nucleophiles (e.g., thiols, azides) is influenced by solvent polarity (e.g., DMF enhances nucleophilicity) and temperature (0–25°C to suppress elimination) .
- Data Contradiction Analysis : Conflicting reports on regioselectivity in cross-coupling may arise from competing pathways (oxidative addition vs. radical mechanisms). Use isotopic labeling (e.g., -NMR) to track bond formation .
Q. How can researchers resolve contradictions in reported biological activities of bromomethyl-thiophene derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on cytotoxicity or enzyme inhibition. For example, fluorinated analogs (e.g., 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene) show enhanced antimicrobial activity due to increased lipophilicity .
- Assay Standardization : Discrepancies in IC values may stem from variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. Use positive controls (e.g., ciprofloxacin) and replicate experiments across labs .
Q. What advanced techniques are recommended for analyzing electronic properties of this compound in materials science applications?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure redox potentials (e.g., E for thiophene oxidation) in acetonitrile with TBAPF as electrolyte .
- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to predict HOMO/LUMO levels and charge distribution on the bromomethyl group .
- Spectroscopic Mapping : UV-vis-NIR and Raman spectroscopy to correlate conjugation length with optical bandgaps (e.g., λ ~350 nm for π→π* transitions) .
Key Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
